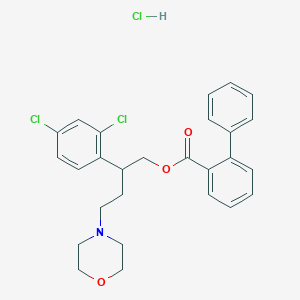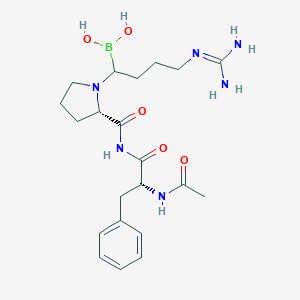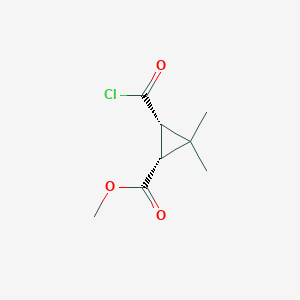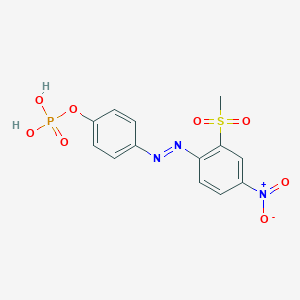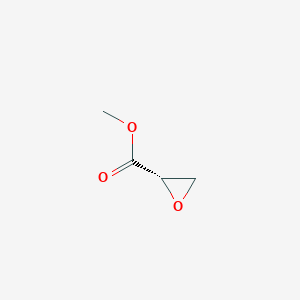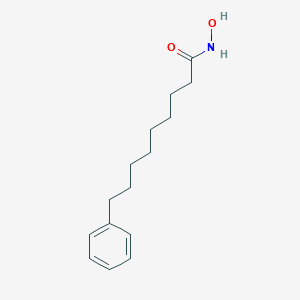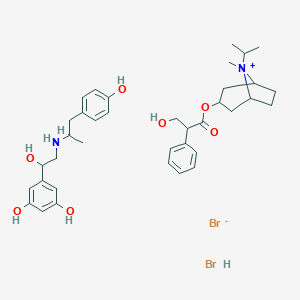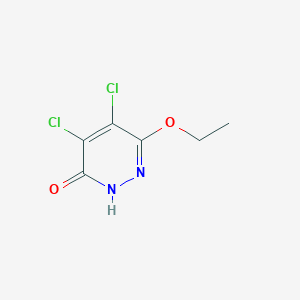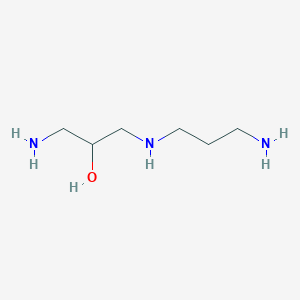
1-Amino-3-(3-aminopropylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(3-aminopropylamino)propan-2-ol, also known as APAP, is a chemical compound that belongs to the class of amino alcohols. This compound has gained significant attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
The mechanism of action of 1-Amino-3-(3-aminopropylamino)propan-2-ol is not well understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction products. 1-Amino-3-(3-aminopropylamino)propan-2-ol has also been shown to interact with various enzymes and receptors in the body, which may contribute to its biological activity.
Biochemische Und Physiologische Effekte
1-Amino-3-(3-aminopropylamino)propan-2-ol has been shown to have various biochemical and physiological effects. It has been reported to exhibit antitumor, antiviral, and antibacterial activity. 1-Amino-3-(3-aminopropylamino)propan-2-ol has also been shown to have a positive effect on the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Amino-3-(3-aminopropylamino)propan-2-ol in lab experiments is its ability to act as a chiral auxiliary, which can be used to control the stereochemistry of the reaction products. Another advantage is its wide range of biological activity, which makes it a useful tool in various research applications. However, one limitation of using 1-Amino-3-(3-aminopropylamino)propan-2-ol is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Amino-3-(3-aminopropylamino)propan-2-ol. One area of research is the development of new synthetic methods for 1-Amino-3-(3-aminopropylamino)propan-2-ol and its derivatives. Another area of research is the investigation of the mechanism of action of 1-Amino-3-(3-aminopropylamino)propan-2-ol and its interaction with various enzymes and receptors in the body. Additionally, the potential use of 1-Amino-3-(3-aminopropylamino)propan-2-ol as a therapeutic agent for various diseases such as cancer and viral infections should be explored further.
Conclusion:
In conclusion, 1-Amino-3-(3-aminopropylamino)propan-2-ol is a promising compound that has gained significant attention in the scientific community due to its potential use in various research applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-Amino-3-(3-aminopropylamino)propan-2-ol have been discussed in this paper. Further research on 1-Amino-3-(3-aminopropylamino)propan-2-ol is necessary to fully understand its potential as a therapeutic agent and to develop new synthetic methods for its derivatives.
Synthesemethoden
The synthesis of 1-Amino-3-(3-aminopropylamino)propan-2-ol involves the reaction of 1,3-diaminopropane with glycidol in the presence of a base. The resulting product is a white crystalline solid that is soluble in water and ethanol. The purity of the synthesized 1-Amino-3-(3-aminopropylamino)propan-2-ol can be determined using various analytical techniques such as HPLC and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(3-aminopropylamino)propan-2-ol has been widely used in scientific research due to its ability to act as a chiral auxiliary in asymmetric synthesis. It has also been used as a building block in the synthesis of various biologically active compounds such as antitumor agents, antiviral agents, and antibiotics.
Eigenschaften
CAS-Nummer |
125144-89-0 |
|---|---|
Produktname |
1-Amino-3-(3-aminopropylamino)propan-2-ol |
Molekularformel |
C6H17N3O |
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
1-amino-3-(3-aminopropylamino)propan-2-ol |
InChI |
InChI=1S/C6H17N3O/c7-2-1-3-9-5-6(10)4-8/h6,9-10H,1-5,7-8H2 |
InChI-Schlüssel |
SWGLWURIPJFSJR-UHFFFAOYSA-N |
SMILES |
C(CN)CNCC(CN)O |
Kanonische SMILES |
C(CN)CNCC(CN)O |
Synonyme |
hydroxynorspermidine OH-Nspd |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



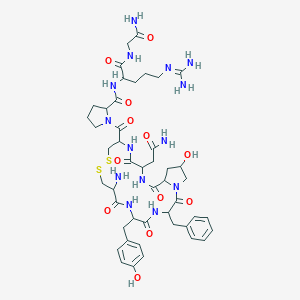
![Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly](/img/structure/B38193.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)
